molecular formula C8H6IN3O B11840880 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide

3-Iodoimidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B11840880
M. Wt: 287.06 g/mol
InChI Key: CXWXFNIIEPKKDG-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an iodine atom at the 3-position and a carboxamide group at the 7-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide typically involves the cyclization of 2-aminopyridine with appropriate halogenated ketones. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodoimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

    Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or TBHP can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the scaffold.

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • 3-Chloroimidazo[1,2-a]pyridine
  • 3-Fluoroimidazo[1,2-a]pyridine

Uniqueness

3-Iodoimidazo[1,2-a]pyridine-7-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its bromo, chloro, or fluoro counterparts .

Properties

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-7-carboxamide

InChI

InChI=1S/C8H6IN3O/c9-6-4-11-7-3-5(8(10)13)1-2-12(6)7/h1-4H,(H2,10,13)

InChI Key

CXWXFNIIEPKKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1C(=O)N

Origin of Product

United States

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